molecular formula C9H10ClN3O B6228534 1-(5-chloropyrimidin-2-yl)piperidin-4-one CAS No. 1353853-21-0

1-(5-chloropyrimidin-2-yl)piperidin-4-one

Cat. No.: B6228534
CAS No.: 1353853-21-0
M. Wt: 211.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloropyrimidin-2-yl)piperidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the fifth position and a piperidin-4-one moiety at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloropyrimidin-2-yl)piperidin-4-one typically involves the reaction of 5-chloropyrimidine with piperidin-4-one under specific conditions. One common method includes:

    Starting Materials: 5-chloropyrimidine and piperidin-4-one.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran.

    Procedure: The base is added to the solvent, followed by the addition of 5-chloropyrimidine and piperidin-4-one.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloropyrimidin-2-yl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(5-chloropyrimidin-2-yl)piperidin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    1-(5-bromopyrimidin-2-yl)piperidin-4-one: Similar structure with a bromine atom instead of chlorine.

    1-(5-fluoropyrimidin-2-yl)piperidin-4-one: Similar structure with a fluorine atom instead of chlorine.

    1-(5-methylpyrimidin-2-yl)piperidin-4-one: Similar structure with a methyl group instead of chlorine.

Uniqueness: 1-(5-chloropyrimidin-2-yl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions and its potential interactions with biological targets .

Properties

CAS No.

1353853-21-0

Molecular Formula

C9H10ClN3O

Molecular Weight

211.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.